3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine
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Overview
Description
3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a bromophenyl group, a methyl group, and a nitro group attached to the pyrazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Reduction reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions.
Nitric acid and sulfuric acid: Used in nitration reactions.
Hydrogen gas and palladium on carbon: Used in reduction reactions.
Major Products Formed
Aminated derivatives: Formed through reduction of the nitro group.
Substituted pyrazoles: Formed through substitution reactions at the bromine site.
Scientific Research Applications
3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological studies: Used in the study of enzyme inhibition and receptor binding due to its structural features.
Material science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide
- (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
3-(3-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl, methyl, and nitro groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H9BrN4O2 |
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Molecular Weight |
297.11 g/mol |
IUPAC Name |
5-(3-bromophenyl)-2-methyl-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C10H9BrN4O2/c1-14-10(12)9(15(16)17)8(13-14)6-3-2-4-7(11)5-6/h2-5H,12H2,1H3 |
InChI Key |
HQVRWGWAYPHUJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC(=CC=C2)Br)[N+](=O)[O-])N |
Origin of Product |
United States |
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